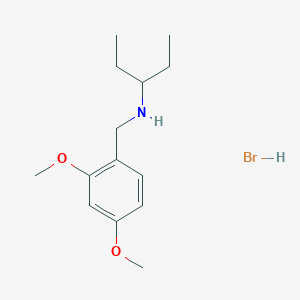

N-(2,4-dimethoxybenzyl)-3-pentanamine hydrobromide

CAS No.: 1609407-03-5

Cat. No.: VC8078900

Molecular Formula: C14H24BrNO2

Molecular Weight: 318.25

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1609407-03-5 |

|---|---|

| Molecular Formula | C14H24BrNO2 |

| Molecular Weight | 318.25 |

| IUPAC Name | N-[(2,4-dimethoxyphenyl)methyl]pentan-3-amine;hydrobromide |

| Standard InChI | InChI=1S/C14H23NO2.BrH/c1-5-12(6-2)15-10-11-7-8-13(16-3)9-14(11)17-4;/h7-9,12,15H,5-6,10H2,1-4H3;1H |

| Standard InChI Key | PWFGOZQFSWJQJG-UHFFFAOYSA-N |

| SMILES | CCC(CC)NCC1=C(C=C(C=C1)OC)OC.Br |

| Canonical SMILES | CCC(CC)NCC1=C(C=C(C=C1)OC)OC.Br |

Introduction

Chemical Synthesis and Structural Characterization

Synthetic Pathways

The synthesis of N-(2,4-dimethoxybenzyl)-3-pentanamine hydrobromide typically involves a multi-step sequence starting from 2,4-dimethoxybenzyl alcohol and 3-pentanamine. A common approach employs reductive amination, where the benzyl alcohol is first oxidized to the corresponding aldehyde, followed by condensation with 3-pentanamine in the presence of a reducing agent such as sodium cyanoborohydride. The free base is subsequently converted to the hydrobromide salt via treatment with hydrobromic acid. Alternative routes may utilize alkylation reactions, where a benzyl halide derivative reacts directly with the amine.

Table 1: Key Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | C₁₄H₂₄BrNO₂ |

| Molecular Weight | 318.25 g/mol |

| CAS Number | 1609407-03-5 |

| IUPAC Name | N-[(2,4-dimethoxyphenyl)methyl]pentan-3-amine hydrobromide |

| Solubility | Soluble in polar organic solvents (e.g., DMSO, methanol) |

Structural Analysis

The compound’s structure combines a 2,4-dimethoxybenzyl moiety with a branched pentanamine chain. Nuclear magnetic resonance (NMR) spectroscopy reveals distinct signals for the aromatic protons (δ 6.4–7.1 ppm), methoxy groups (δ 3.8–3.9 ppm), and aliphatic amine protons (δ 2.6–2.8 ppm). X-ray crystallography of analogous compounds shows that the methoxy groups enhance planarity in the benzyl ring, potentially influencing π-π stacking interactions in biological systems. The hydrobromide salt form improves stability and crystallinity, critical for handling and storage.

Applications in Medicinal Chemistry

Pharmaceutical Intermediate

As a building block, this compound serves in synthesizing derivatives with varied methoxy substitutions. For example, N-(2,3,4-trimethoxybenzyl)-3-pentanamine hydrobromide (CAS 1609400-59-0) demonstrates altered receptor selectivity compared to the 2,4-dimethoxy analog, highlighting the role of substitution patterns in drug design.

Table 2: Comparative Analysis of Methoxy-Substituted Analogs

| Compound | Methoxy Positions | Molecular Weight (g/mol) | LogP |

|---|---|---|---|

| N-(2,4-Dimethoxybenzyl)-3-pentanamine HBr | 2,4 | 318.25 | 2.8 |

| N-(2,3,4-Trimethoxybenzyl)-3-pentanamine HBr | 2,3,4 | 348.28 | 3.1 |

| N-(2-Methoxybenzyl)-3-pentanamine HBr | 2 | 304.22 | 2.5 |

Structure-Activity Relationship (SAR) Studies

The number and position of methoxy groups correlate with biological activity. Para-methoxy groups (position 4) enhance receptor affinity, while ortho-substitutions (position 2) improve metabolic stability by sterically hindering cytochrome P450 oxidation. These insights guide the rational design of derivatives targeting specific neurotransmitter systems.

Future Research Directions

Pharmacokinetic Profiling

Critical gaps exist in understanding the compound’s absorption, distribution, metabolism, and excretion (ADME). Prospective studies should employ in vitro hepatocyte models and LC-MS/MS assays to quantify metabolic stability and identify major metabolites.

Therapeutic Exploration

Given structural similarities to psychedelic phenethylamines, investigations into antidepressant or anti-addictive properties are warranted. Preclinical models of depression (e.g., forced swim test) could elucidate efficacy relative to existing therapeutics.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume